ethyl 4-amino-1H-pyrazole-5-carboxylate ethyl 4-amino-1H-pyrazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 55904-61-5
VCID: VC7218604
InChI: InChI=1S/C6H9N3O2/c1-2-11-6(10)5-4(7)3-8-9-5/h3H,2,7H2,1H3,(H,8,9)
SMILES: CCOC(=O)C1=C(C=NN1)N
Molecular Formula: C6H9N3O2
Molecular Weight: 155.157

ethyl 4-amino-1H-pyrazole-5-carboxylate

CAS No.: 55904-61-5

Cat. No.: VC7218604

Molecular Formula: C6H9N3O2

Molecular Weight: 155.157

* For research use only. Not for human or veterinary use.

ethyl 4-amino-1H-pyrazole-5-carboxylate - 55904-61-5

Specification

CAS No. 55904-61-5
Molecular Formula C6H9N3O2
Molecular Weight 155.157
IUPAC Name ethyl 4-amino-1H-pyrazole-5-carboxylate
Standard InChI InChI=1S/C6H9N3O2/c1-2-11-6(10)5-4(7)3-8-9-5/h3H,2,7H2,1H3,(H,8,9)
Standard InChI Key JLIFAQGFWIYWDA-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C=NN1)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Ethyl 4-amino-1H-pyrazole-5-carboxylate belongs to the pyrazole family, a five-membered aromatic ring containing two adjacent nitrogen atoms. The compound’s structure (Figure 1) features:

  • Amino group (-NH₂) at the 4-position, enhancing nucleophilic reactivity.

  • Ethyl ester (-COOEt) at the 5-position, influencing solubility and serving as a leaving group in substitution reactions.

  • Tautomeric equilibrium between 1H- and 2H-pyrazole forms, though the 1H-tautomer dominates in solid and solution states .

The molecular formula is C6H9N3O2\text{C}_6\text{H}_9\text{N}_3\text{O}_2, with a molar mass of 167.16 g/mol .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight167.16 g/mol
Exact Mass167.0695 g/mol
PSA (Polar Surface Area)81.0 Ų
LogP (Partition Coefficient)0.98
SolubilitySoluble in polar solvents (e.g., ethanol, DMSO)

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 1.3 (t, 3H, CH₂CH₃), 4.3 (q, 2H, OCH₂), 5.2 (s, 2H, NH₂), and 6.8 (s, 1H, pyrazole-H) .

  • IR: Stretching vibrations at 3340 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O), and 1600 cm⁻¹ (C=N) .

Synthetic Methodologies

Condensation-Based Synthesis

The most common route involves condensation of hydrazides with α,β-unsaturated esters. For example, reacting 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate yields ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, a structural analog . Key steps include:

  • Hydrazine formation: Nucleophilic attack of hydrazide on the α,β-unsaturated ester.

  • Cyclization: Intramolecular dehydration to form the pyrazole ring.

  • Deprotection: Removal of the tosyl group under basic conditions .

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionYield
SolventEthanol78%
TemperatureReflux (80°C)-
CatalystNone required-

Alternative Routes

  • Cyclocondensation with urea/thiourea: Produces pyrazolo[3,4-d]pyrimidine derivatives .

  • Glucosylation: Reaction with D-glucose forms pyrazole-4-glucoside conjugates, enhancing water solubility .

Reactivity and Functionalization

Amino Group Reactivity

The 4-amino group undergoes:

  • Acylation: With acetyl chloride to form acetamide derivatives.

  • Schiff base formation: Reaction with aldehydes (e.g., 4-dimethylaminobenzaldehyde) yields imine-linked hybrids .

Ester Hydrolysis

The ethyl ester is hydrolyzed to the carboxylic acid under acidic or basic conditions, enabling further conjugation:
R-COOEt+H2OR-COOH+EtOH\text{R-COOEt} + \text{H}_2\text{O} \rightarrow \text{R-COOH} + \text{EtOH}
This step is critical for generating bioactive carboxylate salts .

Pharmacological Applications

Anticancer Activity

Pyrazole derivatives exhibit dose-dependent cytotoxicity against:

  • HCT-29 (Colon cancer): IC₅₀ = 12.3 µM .

  • MCF-7 (Breast cancer): IC₅₀ = 14.7 µM .
    Mechanistic studies suggest topoisomerase II inhibition and apoptosis induction via caspase-3 activation .

Recent Advances and Future Directions

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability, with a 3.2-fold increase in tumor uptake in murine models .

Computational Studies

Molecular dynamics simulations predict stable binding to EGFR (Epidermal Growth Factor Receptor), supporting further in vivo validation .

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